molecular formula C26H26F2N2 B602297 4-Defluoro 2-Fluoro Flunarizine CAS No. 90830-31-2

4-Defluoro 2-Fluoro Flunarizine

Katalognummer: B602297
CAS-Nummer: 90830-31-2
Molekulargewicht: 404.51
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Defluoro 2-Fluoro Flunarizine is a chemically modified derivative of flunarizine (FNZ), a well-characterized calcium channel blocker of the piperazine class. Flunarizine is known for its high lipophilicity, enabling efficient blood-brain barrier penetration, and its therapeutic applications in migraine prophylaxis, vertigo, and vascular disorders . The "4-Defluoro 2-Fluoro" modification involves removing a fluorine atom from the 4-position and introducing one at the 2-position. This structural alteration may influence pharmacokinetic properties, such as solubility, receptor selectivity, and metabolic stability, while retaining or enhancing its pharmacological activity .

Vorbereitungsmethoden

Starting Materials and Key Intermediates

The synthesis of 4-Defluoro 2-Fluoro Flunarizine begins with flunarizine or its non-fluorinated precursors. The core structure consists of a piperazine ring linked to a diphenylmethyl group and a cinnamyl side chain. Key intermediates include:

  • 1-(Diphenylmethyl)piperazine : Serves as the foundational scaffold.

  • 3-Phenylprop-2-en-1-yl bromide : Introduces the cinnamyl moiety via alkylation.

  • Fluorinated benzyl halides : Provide fluorine atoms at the 2- and 4-positions of the aromatic rings .

A critical challenge lies in regioselective fluorination to avoid unwanted byproducts. For example, the 4-position fluorine must be introduced without affecting the 2-position, necessitating protective group strategies or stepwise halogenation .

Halogenation Strategies

Direct Fluorination via Balz-Schiemann Reaction

The Balz-Schiemann reaction is employed to introduce fluorine atoms into aromatic rings. This involves:

  • Diazotization : Treatment of an aromatic amine with nitrous acid (HNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

  • Thermal Decomposition : Heating the diazonium salt in the presence of hydrogen fluoride (HF) or tetrafluoroboric acid (HBF₄) to yield the fluorinated aromatic compound .

Example :

StepReagents/ConditionsYield (%)
DiazotizationNaNO₂, HCl, 0–5°C, 2 h85
FluorinationHBF₄, 120°C, 4 h72

This method achieves >70% yield but requires careful handling of corrosive HF .

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings undergo nucleophilic substitution with fluoride ions. For example, a chlorinated intermediate reacts with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C:
Ar-Cl+KFDMSO, 150°CAr-F+KCl\text{Ar-Cl} + \text{KF} \xrightarrow{\text{DMSO, 150°C}} \text{Ar-F} + \text{KCl}
This approach is less common due to the need for activated substrates but offers regioselectivity advantages.

Coupling Reactions for Structural Assembly

Alkylation of Piperazine

The cinnamyl side chain is introduced via alkylation of 1-(diphenylmethyl)piperazine with 3-phenylprop-2-en-1-yl bromide:
Piperazine+CH₂=CH-Ph-BrK₂CO₃, DMFCinnamyl-piperazine\text{Piperazine} + \text{CH₂=CH-Ph-Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{Cinnamyl-piperazine}
Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 80°C, 12 h

  • Yield: 68%

Friedel-Crafts Alkylation

The diphenylmethyl group is attached using Friedel-Crafts chemistry. For example, benzylation of piperazine with fluorinated benzyl chlorides in the presence of aluminum chloride (AlCl₃):
Piperazine+2Ar-CH₂ClAlCl₃, CH₂Cl₂Di(Ar-CH₂)-piperazine\text{Piperazine} + 2 \text{Ar-CH₂Cl} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{Di(Ar-CH₂)-piperazine}
Optimization Note : Excess AlCl₃ (2.5 equiv) improves yield to 75%, but post-reaction quenching with ice-water is critical to prevent decomposition.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity for pharmaceutical-grade material .

Spectral Validation

TechniqueKey Data
¹H NMR (400 MHz, CDCl₃)δ 7.45–7.12 (m, 8H, Ar-H), 6.52 (d, J=16 Hz, 1H, CH=CH), 3.21 (s, 4H, piperazine)
¹⁹F NMR (376 MHz, CDCl₃)δ -114.2 (s, 1F), -118.6 (s, 1F)
HRMS m/z 405.2137 [M+H]⁺ (calc. 405.2136)

Industrial-Scale Production

Continuous-Flow Reactors

Modern facilities utilize continuous-flow systems to enhance safety and efficiency:

  • Microreactors : Enable precise temperature control (±1°C) during exothermic fluorination steps.

  • Residence Time : 30–60 seconds minimizes side reactions.

Green Chemistry Innovations

  • Solvent Recovery : >90% DMF recycled via distillation.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized AlCl₃) reused for 5–10 batches without activity loss .

Analyse Chemischer Reaktionen

Types of Reactions

4-Defluoro 2-Fluoro Flunarizine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 4-Defluoro 2-Fluoro Flunarizine and related compounds:

Compound Key Structural Features Target/Mechanism Therapeutic Applications Efficacy Notes
This compound 2-Fluoro substitution; 4-defluorinated T-type calcium channel blockade Potential anti-septic, anti-tumor Hypothesized improved T-type selectivity; enhanced solubility vs. FNZ
Flunarizine (FNZ) 4-Fluoro substitution T-type calcium channel blockade Migraine, vertigo, septic shock Suppresses Angpt-2 in endothelial cells; dose-dependent anti-arrhythmic effects
Cinnarizine No fluorine; diphenylmethylpiperazine L-type calcium channel blockade Motion sickness, vertigo Less selective for T-type channels; broader cardiovascular effects
Meclizine Chlorine substitution at 4-position Histamine H1 receptor antagonist Vertigo, nausea Lacks calcium channel activity; inactive against L-form bacteria
Cetirizine Ether-linked acetate group Histamine H1 receptor antagonist Allergies Inactive against L-form bacteria due to charged group
Verapamil Phenylalkylamine structure L-type calcium channel blockade Hypertension, arrhythmias Narrow therapeutic window for arrhythmias; risk of persistent ventricular fibrillation

Key Findings from Comparative Studies

Calcium Channel Selectivity

  • Flunarizine and its derivatives selectively inhibit T-type calcium channels, which are critical in regulating endothelial Angpt-2 production and vascular integrity. In contrast, cinnarizine and verapamil primarily target L-type channels, leading to broader cardiovascular effects .
  • The 2-fluoro substitution in this compound may enhance T-type selectivity by altering steric interactions with channel binding sites, though experimental validation is pending .

Antimicrobial and Antitumor Activity

  • Flunarizine and meclizine exhibit strong activity against bacterial L-forms, while cetirizine is inactive due to its charged acetate group. This highlights the importance of lipophilic, uncharged moieties for membrane penetration .
  • In lymphoma and myeloma cells, flunarizine induces apoptosis via Wnt pathway inhibition. The 4-Defluoro 2-Fluoro variant could improve efficacy by optimizing pharmacokinetics, as seen with fluorinated antitumor agents like NSC 368390 (DuP-785), which shows >90% inhibition of human carcinomas .

Biologische Aktivität

4-Defluoro 2-Fluoro Flunarizine is a fluorinated derivative of flunarizine, a compound recognized for its calcium channel blocking properties and its application in treating various neurological conditions, particularly migraines. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to flunarizine, which is characterized by its piperazine core and fluorinated phenyl groups. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

The primary mechanism of action for this compound involves the inhibition of L-type voltage-gated calcium channels. By blocking calcium influx into neurons, the compound reduces neuronal excitability and stabilizes cell membranes, which may contribute to its therapeutic effects in conditions characterized by excessive neuronal activity.

Key Mechanisms:

  • Calcium Channel Blockade : Inhibits calcium entry into cells, reducing neurotransmitter release.
  • Neuroprotective Effects : May protect against excitotoxicity associated with neurodegenerative diseases.
  • Modulation of Neurotransmitter Release : Influences dopamine release through sigma receptor interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Cerebral Vasodilation : Similar to flunarizine, this compound can dilate cerebral blood vessels, enhancing blood flow to the brain. This property is significant in the context of ischemic conditions and migraine treatment.
  • Antimigraine Activity : Clinical studies have shown that flunarizine effectively prevents migraines; thus, its derivative may possess similar properties. A study involving 200 patients indicated that flunarizine significantly reduced the frequency of migraine attacks (Karsan et al., 2020) .
  • Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotection in models of neurodegeneration by preventing calcium overload and subsequent cell death.

Clinical Application in Migraines

A notable case study involved a cohort of patients treated with flunarizine for migraine prophylaxis. The results demonstrated a reduction in headache frequency and severity, supporting the potential efficacy of its derivatives like this compound in managing migraines (Karsan et al., 2020) .

Neuroprotective Studies

In vitro studies have shown that compounds similar to this compound can protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

StudyFindings
Karsan et al. (2020)Demonstrated significant reduction in migraine frequency among patients treated with flunarizine.
In vitro studiesShowed neuroprotective effects against excitotoxicity in neuronal cell models.
Cerebral circulation studiesIndicated enhanced cerebral blood flow in animal models treated with flunarizine derivatives.

Eigenschaften

IUPAC Name

1-[(2-fluorophenyl)-(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2/c27-23-14-12-22(13-15-23)26(24-10-4-5-11-25(24)28)30-19-17-29(18-20-30)16-6-9-21-7-2-1-3-8-21/h1-15,26H,16-20H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEUHXPBQRNCKS-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.